2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the 2,4-Dichlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This can be done by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)quinoline-4-carboxamide: Lacks the methoxy group, which might affect its biological activity.
N-(4-methoxyphenyl)quinoline-4-carboxamide: Lacks the dichlorophenyl group, potentially altering its chemical properties.
Quinoline-4-carboxamide: The simplest form, which can be modified to enhance specific properties.
Uniqueness
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of both the dichlorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These modifications can enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
Molecular Formula |
C23H16Cl2N2O2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-16-9-7-15(8-10-16)26-23(28)19-13-22(18-11-6-14(24)12-20(18)25)27-21-5-3-2-4-17(19)21/h2-13H,1H3,(H,26,28) |
InChI Key |
AHKPKIDPYCEFKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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